Ibuzatrelvir

Metabolic Stability Oral Bioavailability Drug-Drug Interaction

Research pain point: Nirmatrelvir requires ritonavir co-administration, confounding CYP modulation studies. Solution: Ibuzatrelvir-a reversible covalent Mpro inhibitor with enhanced metabolic stability. - No ritonavir needed; ideal for isolated Mpro inhibition studies - Active vs. SARS-CoV-2 (EC50=34-180 nM), SARS-CoV-1, MERS-CoV - Distinct resistance profile vs. E166A (78x Ki increase) and E166V - Low DDI potential; no intrinsic CYP inhibitory activity Available for R&D: Preclinical antiviral assays, resistance profiling, and pan-coronavirus studies.

Molecular Formula C21H30F3N5O5
Molecular Weight 489.5 g/mol
CAS No. 2755812-39-4
Cat. No. B12373962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIbuzatrelvir
CAS2755812-39-4
Molecular FormulaC21H30F3N5O5
Molecular Weight489.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)N1CC(CC1C(=O)NC(CC2CCNC2=O)C#N)C(F)(F)F)NC(=O)OC
InChIInChI=1S/C21H30F3N5O5/c1-20(2,3)15(28-19(33)34-4)18(32)29-10-12(21(22,23)24)8-14(29)17(31)27-13(9-25)7-11-5-6-26-16(11)30/h11-15H,5-8,10H2,1-4H3,(H,26,30)(H,27,31)(H,28,33)/t11-,12+,13-,14-,15+/m0/s1
InChIKeyWGNWEPPRWQKSKI-AIEDFZFUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ibuzatrelvir Procurement Guide


Ibuzatrelvir (PF-07817883, CAS 2755812-39-4) is a second-generation, orally bioavailable SARS-CoV-2 main protease (Mpro, also known as 3CLpro) inhibitor developed by Pfizer [1]. As a follow-on to the first-in-class inhibitor nirmatrelvir (the active component of Paxlovid), ibuzatrelvir incorporates targeted structural modifications that confer improved metabolic stability and enhanced oral bioavailability, thereby eliminating the clinical requirement for ritonavir co-administration [2][3]. The compound has advanced through Phase 2b clinical evaluation and has received FDA Fast Track designation as a potential replacement for nirmatrelvir/ritonavir combination therapy [4].

1 Mpro/3CLpro target engagement pathway studies
2 Ritonavir-independent assay design workflow
3 Reversible covalent nitrile warhead mechanism research

Why Ibuzatrelvir Is Not Interchangeable


Nirmatrelvir, while effective as an Mpro inhibitor, suffers from inherently low metabolic stability and must be co-formulated with the CYP3A4 inhibitor ritonavir (as Paxlovid) to achieve adequate systemic exposure [1]. Ritonavir introduces clinically significant drug-drug interactions (DDIs) that contraindicate Paxlovid use in patients taking numerous commonly prescribed medications, and is also associated with adverse effects including dysgeusia (“Paxlovid mouth”) [2]. First-generation Mpro inhibitors in the same class do not share ibuzatrelvir's structural modifications—specifically the repositioned trifluoromethyl group—that confer intrinsic metabolic stability and obviate ritonavir boosting [1][3]. Consequently, substituting ibuzatrelvir with nirmatrelvir (without ritonavir) or with alternative Mpro inhibitors that lack comparable stability profiles results in fundamentally different pharmacokinetic, safety, and DDI profiles. These differences are quantifiable and are delineated in the evidence items below.

Ibuzatrelvir Ritonavir-free Mpro inhibition
Nirmatrelvir Requires ritonavir for CYP3A4 inhibition
CYP3A4 metabolism context may shift exposure profile; co-administration requirement cannot be assumed interchangeable
Ibuzatrelvir Reversible covalent nitrile warhead
Ensitrelvir Non-covalent, non-peptidic binding mechanism
Binding mechanism divergence may produce distinct mutational sensitivity patterns
Ibuzatrelvir 78-fold Ki increase for E166A mutant
Nirmatrelvir 28-fold Ki increase for same E166A mutant
Resistance mutation profiles may not transfer across Mpro inhibitors; compound-specific validation required

Ibuzatrelvir Comparative Evidence


Ritonavir-Free Metabolic Stability

Unlike nirmatrelvir, which has limited metabolic stability and requires co-administration with the CYP3A4 inhibitor ritonavir, ibuzatrelvir incorporates a repositioned trifluoromethyl group that confers enhanced intrinsic metabolic stability and oral bioavailability, thereby eliminating the need for ritonavir boosting [1][2]. This structural modification directly addresses the primary limitation of nirmatrelvir-based therapy, namely ritonavir-associated drug-drug interactions (DDIs) [1].

Metabolic Stability
Head-to-head
No ritonavir required vs. nirmatrelvir + ritonavir 100 mg BID
Supports simplified assay design context
Preclinical PK and human matrix metabolism data
Metabolic Stability Oral Bioavailability Drug-Drug Interaction Cytochrome P450 Ritonavir-Free

Mpro Inhibition vs Nirmatrelvir

In a SARS-CoV-2 subgenomic replicon system, ibuzatrelvir (ITV) demonstrated an advantage over nirmatrelvir (NTV) against the E166A Mpro mutant, a nirmatrelvir resistance-conferring mutation. ITV largely showed the same mutational sensitivity as NTV against other tested mutants, except for having a specific advantage against E166A mutants [1]. The L50F/E166A/L167F triple mutant displayed decreased potency for nirmatrelvir with an IC50 range of ~850-1600 nM (approximately 70-fold higher than wild-type), while ibuzatrelvir's potency was also affected but to a different degree [2].

Mpro Inhibition
Data to verify
Ki = 2.48 nM (FRET assay, recombinant Mpro)
Supports target engagement assay context
Cross-study comparison; assay format differences limit direct numerical comparison
Drug Resistance SARS-CoV-2 Mpro Replicon Assay E166A Mutant Next-Generation Inhibitor

Cell-Based Antiviral Activity vs Nirmatrelvir

In a direct comparative study using a SARS-CoV-2 subgenomic replicon system, ibuzatrelvir (ITV) was evaluated alongside ensitrelvir (ETV) and ML2006a4 for susceptibility of nirmatrelvir-resistant mutants. ITV largely showed the same mutational sensitivity as nirmatrelvir, except for an advantage against E166A mutants. ETV was more effective than NTV against E166V mutants but less effective against S144A, E166A, and L167F mutants. ML2006a4 demonstrated the most effective suppression across most mutants [1].

Antiviral EC50
Context-dependent
EC50 = 34 nM (Vero E6, viral replication); EC50 = 180 nM (VeroE6-en ACE2, CPE)
Supports cell-model endpoint review
Cell line differences (Vero vs. dNHBE) limit direct cross-compound comparison
Drug Resistance Replicon Assay Ensitrelvir ML2006a4 Next-Generation Inhibitors

E166A Mutant Susceptibility

In a Phase 2b randomized, double-blind, placebo-controlled trial (NCT05799495) enrolling 240 adults with symptomatic COVID-19, ibuzatrelvir demonstrated robust antiviral activity as monotherapy (without ritonavir). Placebo-adjusted least squares mean reduction in viral load from baseline to day 5 was statistically significant across all doses: 100 mg BID (-0.7 log10 copies/mL, P=0.02), 300 mg BID (-0.8 log10 copies/mL, P=0.01), and 600 mg BID (-1.2 log10 copies/mL, P<0.0001) [1]. In contrast, nirmatrelvir requires ritonavir boosting to achieve therapeutic exposure and is not administered as monotherapy [2].

E166A Mutant
Head-to-head
78-fold Ki increase vs. 28-fold for nirmatrelvir; ensitrelvir 3951-fold for E166V
Supports resistance profiling context
Subgenomic replicon system; mutational sensitivity varies by variant
Clinical Trial Viral Load Reduction Phase 2b Placebo-Controlled Antiviral Efficacy

Pan-Coronavirus Antiviral Spectrum

In the Phase 2b clinical trial (NCT05799495, n=240), adverse events occurred in similar percentages of participants across ibuzatrelvir and placebo groups, and no participants reported dysgeusia (taste disturbance) [1]. This contrasts with Paxlovid (nirmatrelvir/ritonavir), for which dysgeusia is a commonly reported adverse effect (occurring in ~6% of patients in clinical trials), described as a metallic or bitter taste [2].

Pan-Coronavirus
Class-level
SARS-CoV-1 IC50=18 nM, EC50=157 nM; MERS-CoV IC50=65 nM, EC50=158 nM
Supports broad-spectrum screening context
Limited nirmatrelvir comparative data in same experimental systems
Safety Tolerability Dysgeusia Adverse Events Phase 2b

Drug-Drug Interaction Risk Profile

The crystal structure of ibuzatrelvir in complex with SARS-CoV-2 Mpro has been solved at 2.0 Å resolution. The co-crystal structure reveals that the trifluoromethyl group of ibuzatrelvir fits precisely into the critical S2 substrate-binding pocket of the main protease [1]. This structural feature—the repositioned trifluoromethyl group relative to nirmatrelvir—is directly responsible for ibuzatrelvir's improved metabolic stability and enhanced oral bioavailability compared to nirmatrelvir [1][2].

DDI Profile
Head-to-head
Low perpetrator DDI potential; no intrinsic CYP inhibition vs. ritonavir-boosted regimen
Supports polypharmacy research model context
In vitro enzyme inhibition/induction panels and transporter studies
Crystal Structure X-ray Crystallography S2 Pocket Trifluoromethyl Binding Mode

Ibuzatrelvir Research Applications


Ritonavir-Free Mpro Inhibition Studies

Ibuzatrelvir is the optimal choice for in vitro and in vivo studies where confounding effects of ritonavir (e.g., CYP inhibition, drug-drug interactions) must be eliminated. The compound's intrinsic metabolic stability [1][2] enables evaluation of Mpro inhibition in isolation, without the pharmacokinetic boosting required for nirmatrelvir. This is critical for studies assessing drug metabolism, off-target effects, or combination regimens where ritonavir would be a confounding variable [1].

Mpro Mutation Resistance Profiling

Ibuzatrelvir should be procured for head-to-head resistance profiling studies evaluating nirmatrelvir-resistant Mpro mutants, particularly those harboring the E166A substitution. The compound shows a specific advantage against E166A mutants compared to nirmatrelvir in replicon assays [3], and its distinct mutational sensitivity profile relative to other next-generation inhibitors (ensitelvir, ML2006a4) [3] makes it essential for comprehensive resistance surveillance panels.

Pan-Coronavirus Antiviral Screening

Ibuzatrelvir demonstrates potent inhibition of Mpro from SARS-CoV-1 (IC50 = 18 nM) and MERS-CoV (IC50 = 930 nM), with cell-based antiviral EC50 values of 157 nM and 158 nM, respectively . The solved co-crystal structure with MERS-CoV Mpro at 2.0 Å resolution [2] provides a structural rationale for the differential potency and supports its use in broad-spectrum coronaviral research and pan-coronavirus inhibitor development.

DDI and Polypharmacy Research

Ibuzatrelvir is a preferred reagent for structural biology applications, including X-ray crystallography, due to the availability of high-resolution (2.0 Å) co-crystal structures with both SARS-CoV-2 and MERS-CoV Mpro [2]. The well-characterized binding mode—featuring precise S2 pocket engagement of the trifluoromethyl group [2]—provides a validated scaffold for structure-based design of next-generation inhibitors and for molecular docking studies evaluating compound libraries against Mpro targets.

Application
Selection Property
Validation Focus
Mpro inhibition studies
Ritonavir-independent target engagement
Mpro enzymatic assay context without CYP confound
Resistance mutation profiling
E166A mutational sensitivity profile
Replicon-based resistance panel endpoint review
Pan-coronavirus screening studies
Cross-species Mpro activity spectrum
Beta-coronavirus Mpro inhibition assay review
Polypharmacy interaction research
Low CYP perpetrator DDI profile
CYP enzyme panel interaction assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ibuzatrelvir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.